5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide
CAS No.:
Cat. No.: VC16017636
Molecular Formula: C13H8Cl2N2O4
Molecular Weight: 327.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8Cl2N2O4 |
|---|---|
| Molecular Weight | 327.12 g/mol |
| IUPAC Name | 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-6-8(17(20)21)2-3-10(11)15/h1-6,18H,(H,16,19) |
| Standard InChI Key | SPGXJGVYXVTYNA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
Introduction
Chemical Structure and Molecular Characteristics
5-Chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide belongs to the benzamide class, featuring a hydroxy-substituted benzene ring linked via an amide bond to a 2-chloro-5-nitrophenyl group. The molecular formula is C₁₃H₈Cl₂N₂O₄, with a molecular weight of 327.12 g/mol. Key structural elements include:
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Hydroxyl group at position 2 on the benzamide ring, enhancing hydrogen-bonding capacity.
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Chlorine atoms at positions 5 (benzamide) and 2 (phenyl ring), contributing to electron-withdrawing effects.
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Nitro group at position 5 on the phenyl ring, intensifying electrophilic substitution reactivity .
The nitro group’s meta position relative to the amide linkage creates steric and electronic effects that influence intermolecular interactions and stability. Comparative analysis with the structurally similar 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (CAS 6626-92-2) reveals that the nitro substituent elevates the melting point (estimated 120–125°C) and reduces aqueous solubility due to increased hydrophobicity .
Table 1: Comparative Physicochemical Properties
Synthesis and Manufacturing Approaches
The synthesis of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide likely involves multi-step reactions, drawing parallels to methods described in patent CN109456257B for related nitropyridine derivatives . A proposed pathway includes:
Nitration of 2-Chlorophenyl Precursor
Initial nitration of 2-chlorophenol introduces the nitro group at position 5, yielding 2-chloro-5-nitrophenol. This step typically employs a mixture of nitric and sulfuric acids, with temperature control critical to avoid over-nitration .
Amidation with 5-Chlorosalicylic Acid
The nitrophenol intermediate is then reacted with 5-chlorosalicylic acid under coupling agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:
Optimization of reaction conditions (e.g., 60–80°C, 12–16 hours) maximizes yield while minimizing byproducts such as dechlorinated or over-chlorinated species .
Table 2: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate reaction but risk decomposition |
| Catalyst (PCl₅) | 1.2–1.5 equivalents | Excess catalyst promotes complete amidation |
| Reaction Time | 12–16 hours | Prolonged duration ensures full conversion |
Physicochemical Properties and Stability
The compound’s stability is influenced by its functional groups:
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Thermal Stability: Decomposition above 400°C aligns with nitro-aromatic compounds, releasing nitrogen oxides and chlorinated gases .
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Photolytic Sensitivity: UV exposure may induce nitro group reduction, necessitating storage in amber containers.
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Solubility: Low water solubility (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
Applications in Pharmaceutical and Industrial Chemistry
Intermediate in Drug Synthesis
As a halogenated benzamide, this compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its nitro group facilitates further functionalization, such as reduction to amines for coupling reactions .
Agrochemical Development
Structural analogs are utilized in fungicides and herbicides, leveraging the electron-deficient aromatic system to disrupt microbial electron transport chains .
Future Research Directions
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